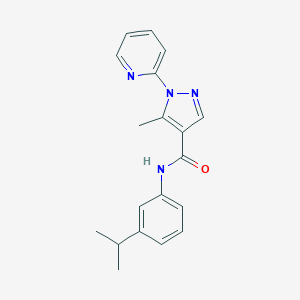

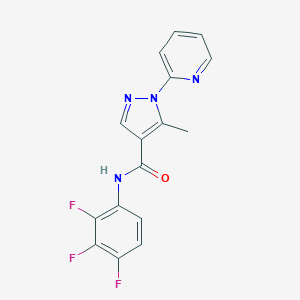

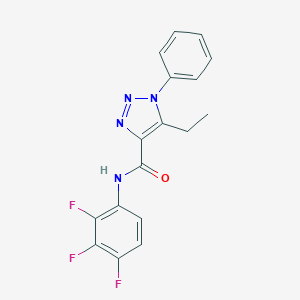

![molecular formula C17H12ClF3N4O2 B278867 1-(4-chlorophenyl)-N-methyl-N-[4-(trifluoromethoxy)phenyl]-1H-1,2,4-triazole-3-carboxamide](/img/structure/B278867.png)

1-(4-chlorophenyl)-N-methyl-N-[4-(trifluoromethoxy)phenyl]-1H-1,2,4-triazole-3-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-(4-chlorophenyl)-N-methyl-N-[4-(trifluoromethoxy)phenyl]-1H-1,2,4-triazole-3-carboxamide, also known as TAK-242, is a small molecule inhibitor that has gained attention in the scientific community due to its potential therapeutic applications. TAK-242 is a selective Toll-like receptor 4 (TLR4) signaling inhibitor that has been shown to have anti-inflammatory effects.

Mécanisme D'action

1-(4-chlorophenyl)-N-methyl-N-[4-(trifluoromethoxy)phenyl]-1H-1,2,4-triazole-3-carboxamide selectively inhibits TLR4 signaling by binding to the intracellular domain of TLR4. This prevents the recruitment of adaptor proteins, such as MyD88 and TRIF, which are required for downstream signaling. 1-(4-chlorophenyl)-N-methyl-N-[4-(trifluoromethoxy)phenyl]-1H-1,2,4-triazole-3-carboxamide has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, such as TNF-α, IL-1β, IL-6, and MCP-1, in response to TLR4 activation.

Biochemical and Physiological Effects:

1-(4-chlorophenyl)-N-methyl-N-[4-(trifluoromethoxy)phenyl]-1H-1,2,4-triazole-3-carboxamide has been shown to have anti-inflammatory effects in various in vitro and in vivo models. In a mouse model of sepsis, 1-(4-chlorophenyl)-N-methyl-N-[4-(trifluoromethoxy)phenyl]-1H-1,2,4-triazole-3-carboxamide was able to improve survival and reduce organ damage by inhibiting TLR4 signaling. In a rat model of arthritis, 1-(4-chlorophenyl)-N-methyl-N-[4-(trifluoromethoxy)phenyl]-1H-1,2,4-triazole-3-carboxamide was able to reduce joint inflammation and damage. 1-(4-chlorophenyl)-N-methyl-N-[4-(trifluoromethoxy)phenyl]-1H-1,2,4-triazole-3-carboxamide has also been shown to inhibit the growth and migration of cancer cells in vitro.

Avantages Et Limitations Des Expériences En Laboratoire

One advantage of 1-(4-chlorophenyl)-N-methyl-N-[4-(trifluoromethoxy)phenyl]-1H-1,2,4-triazole-3-carboxamide is its selectivity for TLR4 signaling, which allows for specific inhibition of this pathway without affecting other signaling pathways. However, one limitation of 1-(4-chlorophenyl)-N-methyl-N-[4-(trifluoromethoxy)phenyl]-1H-1,2,4-triazole-3-carboxamide is its low solubility, which can make it difficult to work with in some experimental settings. Additionally, the synthesis of 1-(4-chlorophenyl)-N-methyl-N-[4-(trifluoromethoxy)phenyl]-1H-1,2,4-triazole-3-carboxamide is complex and requires multiple steps, which can be time-consuming and costly.

Orientations Futures

There are several future directions for the research and development of 1-(4-chlorophenyl)-N-methyl-N-[4-(trifluoromethoxy)phenyl]-1H-1,2,4-triazole-3-carboxamide. One area of interest is the potential use of 1-(4-chlorophenyl)-N-methyl-N-[4-(trifluoromethoxy)phenyl]-1H-1,2,4-triazole-3-carboxamide in the treatment of COVID-19. TLR4 signaling has been implicated in the pathogenesis of COVID-19, and 1-(4-chlorophenyl)-N-methyl-N-[4-(trifluoromethoxy)phenyl]-1H-1,2,4-triazole-3-carboxamide has been shown to inhibit this pathway. Another area of interest is the development of more potent and soluble TLR4 inhibitors. Additionally, the use of 1-(4-chlorophenyl)-N-methyl-N-[4-(trifluoromethoxy)phenyl]-1H-1,2,4-triazole-3-carboxamide in combination with other drugs for the treatment of inflammatory diseases and cancer is an area of active research.

Méthodes De Synthèse

The synthesis of 1-(4-chlorophenyl)-N-methyl-N-[4-(trifluoromethoxy)phenyl]-1H-1,2,4-triazole-3-carboxamide involves a multi-step process that includes the reaction of 4-chlorobenzylamine with 4-trifluoromethoxybenzaldehyde to form an imine intermediate. The imine is then reduced with sodium borohydride to form the corresponding amine. The amine is then reacted with 1H-1,2,4-triazole-3-carboxylic acid to form 1-(4-chlorophenyl)-N-methyl-N-[4-(trifluoromethoxy)phenyl]-1H-1,2,4-triazole-3-carboxamide. The yield of the synthesis process is reported to be around 40%.

Applications De Recherche Scientifique

1-(4-chlorophenyl)-N-methyl-N-[4-(trifluoromethoxy)phenyl]-1H-1,2,4-triazole-3-carboxamide has been extensively studied for its potential therapeutic applications in various diseases, including sepsis, arthritis, and cancer. TLR4 signaling plays a critical role in the innate immune response, and its dysregulation has been implicated in the pathogenesis of many diseases. 1-(4-chlorophenyl)-N-methyl-N-[4-(trifluoromethoxy)phenyl]-1H-1,2,4-triazole-3-carboxamide has been shown to inhibit TLR4 signaling and reduce the production of pro-inflammatory cytokines, such as TNF-α, IL-1β, and IL-6. This makes 1-(4-chlorophenyl)-N-methyl-N-[4-(trifluoromethoxy)phenyl]-1H-1,2,4-triazole-3-carboxamide an attractive candidate for the treatment of inflammatory diseases.

Propriétés

Nom du produit |

1-(4-chlorophenyl)-N-methyl-N-[4-(trifluoromethoxy)phenyl]-1H-1,2,4-triazole-3-carboxamide |

|---|---|

Formule moléculaire |

C17H12ClF3N4O2 |

Poids moléculaire |

396.7 g/mol |

Nom IUPAC |

1-(4-chlorophenyl)-N-methyl-N-[4-(trifluoromethoxy)phenyl]-1,2,4-triazole-3-carboxamide |

InChI |

InChI=1S/C17H12ClF3N4O2/c1-24(12-6-8-14(9-7-12)27-17(19,20)21)16(26)15-22-10-25(23-15)13-4-2-11(18)3-5-13/h2-10H,1H3 |

Clé InChI |

VCWCDHNVVINPAH-UHFFFAOYSA-N |

SMILES |

CN(C1=CC=C(C=C1)OC(F)(F)F)C(=O)C2=NN(C=N2)C3=CC=C(C=C3)Cl |

SMILES canonique |

CN(C1=CC=C(C=C1)OC(F)(F)F)C(=O)C2=NN(C=N2)C3=CC=C(C=C3)Cl |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

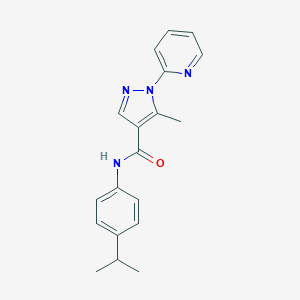

![N-[4-(4-bromobenzoyl)phenyl]-5-methyl-1-(2-pyridinyl)-1H-pyrazole-4-carboxamide](/img/structure/B278784.png)

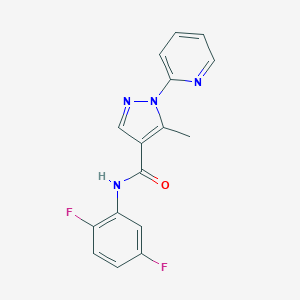

![N-[4-(aminosulfonyl)phenyl]-5-methyl-1-(2-pyridinyl)-1H-pyrazole-4-carboxamide](/img/structure/B278786.png)